(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
The compound “(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives are known to possess a broad range of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Synthesis Analysis
The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives has been established on the basis of X-ray structural analysis . The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Chemical Reactions Analysis
The reaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine provides 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeds with a substitution of hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Scientific Research Applications
Antimicrobial Properties
(3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide): , a derivative of this compound, exhibits antimicrobial activity against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml . This suggests potential applications in combating bacterial infections.
Biological Effects
Imidazo[1,2-a]pyridine derivatives, including our compound, have a broad spectrum of biological effects:
Active Pharmaceutical Ingredients
The imidazo[1,2-a]pyridine moiety appears in several active pharmaceutical ingredients:
Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives serve as fluorescent probes for detecting mercury and iron ions in vitro and in vivo .
Synthesis and Halogenation
The compound’s synthesis involves halogenation steps, leading to the formation of derivatives with diverse properties . Additionally, substituted imidazo[1,2-a]pyridin-3-yl-acetic acids have been explored for various therapeutic applications, including cancer, cardiovascular diseases, and Alzheimer’s disease .
Tuberculosis Treatment
While not directly related to our compound, recent developments in imidazo[1,2-a]pyridine derivatives include the promising tuberculosis drug Q203 , which significantly reduces bacterial load .
Future Directions
The future directions for research on imidazo[1,2-a]pyridine derivatives could include further exploration of their biological activity and potential applications in medicine . The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task .
properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-8-9-17(22-21-13)26-15-6-5-10-23(12-15)19(25)18-14(2)20-16-7-3-4-11-24(16)18/h3-4,7-9,11,15H,5-6,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNJWKULTLGTTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=C(N=C4N3C=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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